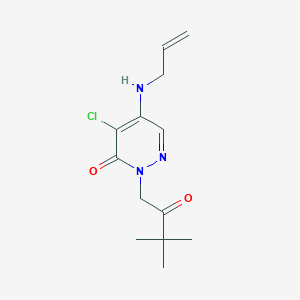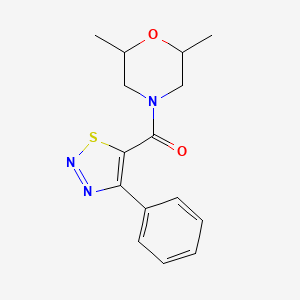
5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
Overview
Description
5-(Allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is an intricate organic compound characterized by a pyridazinone core substituted with a variety of functional groups. Its unique structure makes it a point of interest across different fields including synthetic organic chemistry, pharmacology, and materials science. This compound is often explored for its potential bioactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multi-step organic synthesis. The general route might start with a pyridazinone precursor. For instance:
Starting Material: : Preparation often begins with the formation of a pyridazinone core through a cyclization reaction.
Allylamino Substitution: : Allylamine is then introduced to the structure under basic conditions to form the allylamino group.
Oxobutylation: : The final step involves the addition of the 3,3-dimethyl-2-oxobutyl side chain through an alkylation reaction, utilizing an appropriate alkyl halide in the presence of a strong base.
Industrial Production Methods: Industrial synthesis would emphasize efficiency, yield, and cost-effectiveness, involving large-scale batch reactions with robust purification steps such as crystallization or chromatography. Reaction parameters including temperature, solvent, and pressure are optimized to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(Allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to introduce new functional groups, potentially enhancing its bioactivity.
Reduction: : Reduction reactions might be used to modify the pyridazinone core or the side chains.
Substitution: : Nucleophilic substitutions allow for the replacement of the chloro group with other nucleophiles.
Oxidation: : Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: : Nucleophiles like sodium azide or amines, typically under reflux conditions in polar aprotic solvents.
Major Products Formed: The products of these reactions vary based on the reagents and conditions but generally result in modified pyridazinone derivatives with potentially enhanced pharmacological properties or chemical reactivity.
Scientific Research Applications
5-(Allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone finds applications across a broad spectrum of scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : Its potential bioactivity is studied in enzymatic inhibition and receptor binding assays.
Medicine: : Research is ongoing into its use as a potential therapeutic agent due to its unique molecular interactions.
Industry: : It might be used in the development of new materials or as a starting point for agrochemical synthesis.
Mechanism of Action
The mechanism by which 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone exerts its effects is highly dependent on its application:
Molecular Targets: : It may interact with various enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: : The pathways can include enzymatic inhibition, receptor modulation, or interfering with metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Pyridazinone Derivatives: : Compounds like 4-chloro-3(2H)-pyridazinone or 5-amino-4-chloro-3(2H)-pyridazinone share structural similarities.
Substituted Aminopyridazines: : Compounds like 5-(ethylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone.
Highlighting Uniqueness: What sets 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone apart is its specific combination of functional groups, which confer unique reactivity and potential bioactivity, making it a versatile compound for both fundamental research and practical applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications across multiple scientific fields. Its synthesis, reactivity, and bioactivity continue to be areas of active research, promising new discoveries and innovations.
Properties
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-5-6-15-9-7-16-17(12(19)11(9)14)8-10(18)13(2,3)4/h5,7,15H,1,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFQCHLCQNNNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)
![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)


![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)
methanone](/img/structure/B3037250.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3037251.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B3037253.png)
![2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037254.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B3037258.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)
